molecular formula C14H4BrF17 B1608382 1-Bromo-4-(heptadecafluorooctyl)benzene CAS No. 206560-77-2

1-Bromo-4-(heptadecafluorooctyl)benzene

Cat. No.: B1608382
CAS No.: 206560-77-2
M. Wt: 575.06 g/mol
InChI Key: XDEOJAJPLXXYKA-UHFFFAOYSA-N
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Description

1-Bromo-4-(heptadecafluorooctyl)benzene, with the CAS number 206560-77-2, is a specialized organic compound with the molecular formula C 14 H 4 BrF 17 and a molecular weight of 575.06 g/mol . This molecule features a benzene ring substituted with a bromine atom and a long, heavily fluorinated heptadecafluorooctyl chain, making it a valuable high-value intermediate in various research fields. Its structure is characterized by a high degree of fluorination, which imparts unique properties such as chemical stability, lipophobicity, and hydrophobicity. This compound is categorized as a Per- and Polyfluoroalkyl Substance (PFAS) . Researchers utilize this compound primarily as a key building block in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki, Grignard) to incorporate the highly fluorinated segment into more complex architectures for advanced materials science . Potential applications include the development of surfactants, polymers with special surface properties, and novel pharmaceutical or agrochemical candidates where the fluorinated chain can significantly alter biological activity and metabolic stability. A comprehensive hazard assessment indicates that data is currently insufficient to classify the compound for several endpoints, including carcinogenicity, mutagenicity, and acute toxicity . As with all chemicals of this nature, safe handling procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4BrF17/c15-6-3-1-5(2-4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOJAJPLXXYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4BrF17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399506
Record name 1-Bromo-4-(heptadecafluorooctyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID40399506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206560-77-2
Record name 1-Bromo-4-(heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 4 Heptadecafluorooctyl Benzene and Analogous Highly Fluorinated Aryl Bromides

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis, particularly using copper and palladium, provides the most versatile and efficient routes for the formation of the aryl-perfluoroalkyl bond. These methods often involve the coupling of an aryl halide with a perfluoroalkylating agent.

Copper-Mediated Perfluoroalkylation Reactions

Copper-mediated reactions are a cornerstone in the synthesis of perfluoroalkylated arenes. These methods can be broadly categorized based on the nature of the organometallic reagents and copper complexes involved.

A powerful strategy for the synthesis of perfluoroalkyl arenes from aryl bromides involves a two-step, one-pot process. Initially, the aryl bromide is converted to an arylboronate ester, which then undergoes a copper-mediated perfluoroalkylation. This approach is advantageous as it allows for the use of readily available and diverse aryl bromides.

The in-situ formation of the arylboronate ester from an aryl bromide can be achieved through palladium-catalyzed borylation. Subsequently, the introduction of a stable, preformed phenanthroline-ligated perfluoroalkyl copper complex, such as [(phen)CuRF] (where RF is a perfluoroalkyl group), facilitates the cross-coupling reaction under mild conditions to yield the desired perfluoroalkylarene. nih.gov This method is notable for its broad substrate scope, tolerating various functional groups. nih.gov

Table 1: Copper-Mediated Perfluoroalkylation of in situ Generated Arylboronate Esters nih.gov

Aryl Bromide Perfluoroalkyl Copper Reagent Product Yield (%)
4-Bromoacetophenone [(phen)CuCF3] 4-Trifluoromethylacetophenone 85
4-Bromobenzonitrile [(phen)CuCF3] 4-Trifluoromethylbenzonitrile 78
Methyl 4-bromobenzoate [(phen)CuCF3] Methyl 4-(trifluoromethyl)benzoate 82

Reaction conditions typically involve Pd-catalyzed borylation of the aryl bromide with a diboron (B99234) reagent, followed by the addition of the copper complex in a suitable solvent.

Phenanthroline-ligated perfluoroalkyl copper complexes are stable and effective reagents for the direct perfluoroalkylation of aryl halides. These complexes, such as (phen)CuCF3 and (phen)CuC2F5, react with a range of heteroaryl bromides under mild conditions, offering a direct route to perfluoroalkylated heterocycles. scispace.com While these reactions have been extensively demonstrated for heteroaryl bromides, the principle can be extended to aryl bromides, particularly those that are electron-deficient. nih.gov The use of these pre-formed, stable copper complexes avoids the need for in-situ generation from often gaseous and difficult-to-handle perfluoroalkyl sources. scispace.com

The reaction of an aryl iodide with a 1H-perfluoroalkane in the presence of a copper chloride/phenanthroline catalyst and a zinc-based reagent has also been shown to be an effective method for producing perfluoroalkylated arenes. nih.govmarquette.edu This method is notable for its use of readily available 1H-perfluoroalkanes as the perfluoroalkyl source. nih.govmarquette.edu

Table 2: Direct Coupling of Aryl Iodides with 1H-Perfluoroalkanes nih.govmarquette.edu

Aryl Iodide 1H-Perfluoroalkane Product Yield (%)
2-Iodoanisole H(CF2)6CF3 1-(Heptadecafluorooctyl)-2-methoxybenzene 65
4-Iodotoluene H(CF2)6CF3 1-(Heptadecafluorooctyl)-4-methylbenzene 72
4-Iodobenzonitrile H(CF2)6CF3 4-(Heptadecafluorooctyl)benzonitrile 85

Reaction conditions typically involve a copper(I) chloride catalyst, 1,10-phenanthroline (B135089) as a ligand, a zinc-based reagent for deprotonation, and a solvent like DMPU at elevated temperatures.

Copper-catalyzed cross-coupling of Grignard reagents with perfluoroalkyl iodides presents another viable route for the formation of C-C bonds. While specific examples for the synthesis of 1-bromo-4-(heptadecafluorooctyl)benzene using this method are not extensively documented in readily available literature, the general principle involves the reaction of a 4-bromophenylmagnesium halide with a perfluoroalkyl iodide in the presence of a copper catalyst. The success of such reactions is often dependent on the careful control of reaction conditions to prevent side reactions and ensure efficient coupling.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a powerful alternative and is often used in tandem with other synthetic steps to achieve the desired perfluoroalkylated aryl bromides.

As mentioned in section 2.1.1.1, a highly effective strategy for the synthesis of perfluoroalkyl arenes from aryl bromides is the palladium-catalyzed C-Br borylation followed by a copper-mediated perfluoroalkylation. This one-pot procedure leverages the high efficiency and functional group tolerance of palladium-catalyzed borylation of aryl bromides. nih.gov The resulting arylboronate ester is then subjected to perfluoroalkylation using a suitable copper reagent, providing a versatile entry to a wide range of perfluoroalkylated aromatic compounds. nih.gov

The general procedure involves heating the aryl bromide with a diboron reagent, a palladium catalyst (e.g., [PdCl2(dppf)]), and a base (e.g., KOAc) in a suitable solvent like dioxane. After the borylation is complete, the reaction mixture is filtered and then treated with the perfluoroalkyl copper reagent. nih.gov This sequential approach allows for the synthesis of complex molecules where the perfluoroalkyl group is introduced in the final steps.

Alternative Palladium-Catalyzed Methods for Fluoroalkylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering high selectivity and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While direct perfluoroalkylation of aryl halides using palladium catalysis can be challenging, alternative methods have been developed that achieve this transformation effectively.

One significant strategy involves the palladium-catalyzed coupling of fluoroalkylamines with aryl halides. nih.govberkeley.edu This approach produces fluorinated anilines, which are valuable precursors. nih.gov These reactions often require milder conditions than typical C-N couplings due to the instability of the products in the presence of strong bases and high heat. nih.govberkeley.edu A notable advancement uses the weak base potassium phenoxide (KOPh) with a catalyst system derived from [Pd(allyl)Cl]₂ and a biarylphosphine ligand like AdBippyPhos. nih.govberkeley.edu This system facilitates the coupling of various fluoroalkylamines with aryl bromides and chlorides at low catalyst loadings. nih.govberkeley.edu Mechanistic studies indicate that for these reactions, the turnover-limiting step is the reductive elimination from a (BippyPhos)Pd(Ar)(NRF) intermediate, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.gov

Another key palladium-catalyzed reaction is the C-H perfluoroalkylation of arenes. researchgate.netacs.org This method allows for the direct coupling of perfluoroalkyl iodides with simple aromatic substrates. acs.org The reaction typically proceeds in the presence of a phosphine-ligated palladium catalyst and a carbonate base, yielding perfluoroalkylated arenes in good to excellent yields. acs.org Computational studies have been employed to understand the oxidative addition of perfluoroalkyl iodides to palladium complexes, a key step in the catalytic cycle. researchgate.net

The development of specialized ligands has also been crucial for advancing Pd-catalyzed fluorination. A biaryl monophosphine ligand, AlPhos, has been shown to enable the room-temperature fluorination of various activated (hetero)aryl triflates and bromides. acs.org This ligand promotes C–F reductive elimination from the palladium(II) center and provides high regioselectivity, overcoming common issues where mixtures of isomers are formed. acs.org

Catalyst SystemSubstratesKey Features
[Pd(allyl)Cl]₂ / AdBippyPhos Fluoroalkylamines, Aryl bromides/chloridesUses weaker base (KOPh); Low catalyst loadings (<0.50 mol %); Tolerates various functional groups. nih.govberkeley.edu
Phosphine-ligated Pd / Cs₂CO₃ Perfluoroalkyl iodides, ArenesDirect C-H perfluoroalkylation; Good to excellent yields. acs.org
Pd / AlPhos Ligand Aryl triflates, Aryl bromidesRoom-temperature reaction; High regioselectivity; Enhanced reactivity due to ligand design. acs.org

Nickel-Catalyzed Defluorinative Cross-Coupling in Organofluorine Synthesis

Nickel catalysis has emerged as a powerful tool for organofluorine synthesis, particularly through defluorinative cross-coupling reactions. acs.org This strategy involves the activation and functionalization of strong carbon-fluorine (C–F) bonds, which is a significant chemical challenge. acs.orgresearchgate.net These methods provide an alternative pathway to fluorinated molecules by starting with readily available polyfluorinated compounds. researchgate.net

One prominent example is the nickel-catalyzed reductive cross-coupling of gem-difluoroalkenes with alkyl halides. nih.govcapes.gov.br This reaction constructs functionalized monofluoroalkenes with high Z-selectivity under mild conditions. nih.gov The success of this method relies on the synergistic combination of C–F bond cleavage and the activation of the alkyl halide coupling partner. nih.govcapes.gov.br The use of a terminal reductant is often required to drive the catalytic cycle. nih.gov

Similarly, nickel catalysts can facilitate the defluorinative coupling of trifluoromethyl alkenes with other partners, such as aliphatic aldehydes. nih.gov This process unites the trifluoromethyl alkene and the aldehyde reductively, using a nickel complex with a bipyridine ligand and zinc metal as the terminal reductant. nih.gov The reaction provides access to homoallylic alcohols containing a gem-difluoroalkene motif and is distinguished by its broad substrate scope and mild conditions. nih.gov The mechanism is believed to proceed through the generation of a low-valent nickel species that activates the aldehyde. nih.gov The development in this field has been substantial, addressing the challenges of handling fluorinating reagents and controlling chemoselectivity. acs.org

Reaction TypeSubstratesCatalyst/ReagentsProductKey Features
Defluorinative Reductive Cross-Coupling gem-Difluoroalkenes, Alkyl HalidesNi catalyst, (Bpin)₂/K₃PO₄ (reductant)MonofluoroalkenesHigh Z-selectivity; Mild conditions; Broad functional group compatibility. nih.govcapes.gov.br
Defluorinative Coupling Trifluoromethyl alkenes, Aliphatic AldehydesNi/bipyridine complex, Zn (reductant)Homoallylic alcohols with gem-difluoroalkene motifBroad substrate scope; Mild, room temperature conditions. nih.gov

Radical and Photoredox Mediated Transformations

Radical and photoredox-mediated reactions have revolutionized the synthesis of complex molecules, including highly fluorinated compounds. These methods provide novel pathways for bond formation under mild conditions, often leveraging visible light to initiate catalytic cycles.

Silyl (B83357) Radical-Mediated Halogen Atom Abstraction Pathways

Silyl radicals are highly effective at abstracting halogen atoms from alkyl halides, a process known as halogen-atom transfer (XAT). nih.gov This capacity is due to the significant difference in bond dissociation energies between the newly formed silicon-halogen bond and the original carbon-halogen bond. nih.gov This principle has been harnessed in various synthetic transformations.

In a metallaphotoredox system, a photocatalytically generated silyl radical can activate an alkyl bromide, which then couples with an aryl bromide in the presence of a nickel catalyst. nih.gov This cross-electrophile coupling strategy is powerful because the silyl radical selectively abstracts the halogen from the alkyl halide (weaker bond) while the nickel catalyst selectively undergoes oxidative addition into the aryl halide (stronger bond). nih.gov

This radical-mediated approach has also been applied to fluorination. A strategy for the fluorination of alkyl bromides combines silyl radical-mediated XAT with benzophenone (B1666685) photosensitization in a transition-metal-free system. princeton.edu A key finding was the kinetic selectivity of the silyl radical for abstracting a bromine atom over a fluorine atom from an electrophilic N-F fluorinating reagent, a selectivity driven by polar effects and halogen-atom polarizability. princeton.edu Furthermore, visible light can mediate the generation of fluoromethyl radicals from fluoroiodomethane (B1339756) via XAT with a silyl radical, enabling the synthesis of complex α-fluoromethylated amines and amino acid derivatives. nih.gov

Photoredox Catalysis in Perfluoroalkylation of Organobromides

Photoredox catalysis, often merged with transition metal catalysis, provides a mild and efficient route for the perfluoroalkylation of organobromides. nih.govnih.gov One such dual catalytic system employs an iridium-based photocatalyst and a copper catalyst to couple Ruppert-Prakash type reagents (e.g., TMSCF₃, TMSC₂F₅) with aryl and alkyl bromides. nih.govacs.org

The proposed mechanism involves the photocatalyst, upon irradiation with visible light, entering an excited state. nih.gov This excited species facilitates the generation of a silyl radical, which then initiates a halogen atom abstraction-radical capture (HARC) process. nih.gov The silyl radical abstracts the bromine atom from the organobromide, creating a carbon-centered radical. This radical is then trapped by the copper catalyst to form a high-valent aryl-Cu(III)-perfluoroalkyl complex, which readily undergoes reductive elimination to yield the desired perfluoroalkylated product. nih.gov This method is notable for its broad scope, accommodating a wide range of organobromides with varying steric and electronic properties, and for its use of air as an oxidant. nih.gov The combination of photoredox catalysis with organocatalysis has also enabled the enantioselective α-perfluoroalkylation of aldehydes. organic-chemistry.org

Aryne Intermediate-Based Synthesis for Fluorinated Aromatic Compounds

Arynes are highly reactive intermediates that have become powerful tools for the rapid construction of complex aromatic molecules. urfu.ruwikipedia.org Their high reactivity allows for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a selective manner. urfu.ruresearchgate.net In recent years, aryne chemistry has been successfully applied to the synthesis of a variety of fluorinated aromatic and heterocyclic compounds. researchgate.netnih.gov

The generation of arynes can be achieved under relatively mild conditions from precursors like 2-(trimethylsilyl)aryl trifluoromethanesulfonates. researchgate.net Treatment of these precursors with a fluoride (B91410) source, such as cesium fluoride, generates the benzyne (B1209423) intermediate. researchgate.net This reactive species can then be trapped by various nucleophiles or reaction partners.

For instance, the nucleophilic fluorination of benzynes represents a significant strategy for creating aryl fluorides. researchgate.net This can be accomplished in a one-pot sequence involving the formation of a benzyne from a 2-(trialkylsilyl)phenol, followed by nucleophilic fluorination of the aryne intermediate. researchgate.net Arynes also participate in cycloaddition reactions. For example, substituted benzisoxazoles can be prepared through the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes. researchgate.net These methodologies highlight the versatility of arynes in constructing fluorinated frameworks that are otherwise difficult to access. researchgate.netnih.gov

Strategic Considerations in Synthesis Design

The synthesis of this compound and its analogs requires careful consideration of the available methodologies, as each offers distinct advantages and limitations.

Palladium-catalyzed methods are well-established and offer high functional group tolerance. nih.gov However, direct C(sp²)-C(sp³) coupling with long perfluoroalkyl chains can be challenging due to the high kinetic barrier for reductive elimination from Pd(II) intermediates. nih.gov Alternative strategies like C-H activation or coupling with fluoroalkylamines provide viable, albeit indirect, routes. nih.govresearchgate.net The choice of ligand is critical to success, with specialized biarylphosphines enabling reactions under milder conditions and with higher selectivity. acs.org

Nickel-catalyzed defluorinative couplings present an innovative approach, utilizing readily available polyfluorinated starting materials. acs.orgresearchgate.net This strategy is particularly useful for synthesizing partially fluorinated compounds like monofluoroalkenes. nih.gov The main consideration is the need for a stoichiometric reductant and the specific reactivity of the starting fluoro-compound (e.g., gem-difluoroalkene vs. trifluoromethyl alkene). nih.govnih.gov

Radical and photoredox methods offer the advantage of extremely mild reaction conditions, often at room temperature using visible light. nih.govnih.gov The silyl radical-mediated halogen-atom transfer pathway is highly efficient for activating alkyl halides. nih.gov When combined with transition metal catalysis (Ni or Cu), it allows for powerful cross-electrophile couplings. nih.govnih.gov A key strategic element is the orthogonal reactivity, where the radical initiator selectively activates one coupling partner and the metal catalyst activates the other. nih.gov

Aryne-based synthesis provides rapid access to complex, highly substituted fluorinated aromatics. urfu.ruresearchgate.net The high reactivity of the aryne intermediate allows for transformations not possible through other means. wikipedia.org However, controlling regioselectivity can be a challenge, often dictated by the substituents on the aryne precursor. researchgate.net The generation of the aryne also requires specific precursors and conditions. wikipedia.orgresearchgate.net

Ultimately, the optimal synthetic route will depend on the availability of starting materials, desired functional group tolerance, and the specific substitution pattern of the target molecule. For a compound like this compound, a direct coupling approach such as a photoredox-mediated reaction with a perfluorooctyl source and 1,4-dibromobenzene, or a palladium-catalyzed C-H functionalization of 1-bromobenzene could be considered as plausible strategies.

Chemoselectivity and Regioselectivity in Aryl Fluorination and Perfluoroalkylation

Achieving high chemoselectivity and regioselectivity is paramount in the synthesis of substituted aryl compounds to avoid the formation of undesired isomers and byproducts. nih.gov In the context of producing highly fluorinated aryl bromides, this involves controlling the precise placement of the perfluoroalkyl chain on the benzene (B151609) ring relative to the bromine atom.

Regioselectivity in arene perfluoroalkylation can be governed by several factors, including the directing effects of substituents already present on the aromatic ring and the specific catalytic system employed. nih.govlibretexts.org For instance, a general strategy for the perfluoroalkylation of arenes involves an initial iridium-catalyzed borylation. The regioselectivity of this borylation step is primarily controlled by steric effects, leading to the formation of arylboronate esters where the boron group is introduced at the least sterically hindered position. nih.gov This intermediate then undergoes a copper-mediated perfluoroalkylation, effectively transferring the perfluoroalkyl group to the position established by the borylation. nih.gov This two-step, one-pot process allows for the functionalization of arenes with regioselectivity that can be different from that of traditional electrophilic aromatic substitution, which is governed by electronic effects. nih.govlibretexts.org

In reactions involving aryl bromides directly, directing groups can play a crucial role in achieving regioselectivity. nih.gov For example, sp²-hybridized nitrogen and oxygen directing groups have been shown to accelerate the oxidative addition at copper(I) centers, enabling the fluoroalkylation of aryl bromides and chlorides at specific positions. nih.gov Without such directing groups, the regioselectivity of radical perfluoroalkylation of substituted benzenes often leads to a mixture of ortho, meta, and para isomers, complicating purification. However, methods have been developed that offer high regioselectivity. For example, a protocol for the vicinal alkyne perfluoroalkyltriflation using CuCl as an initiator demonstrates complete regioselectivity. acs.orgnih.gov Similarly, the perfluoroalkylation of 4-quinolones has been achieved with high C3–H regioselectivity using sodium perfluoroalkyl sulfinates. researchgate.net

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of perfluoroalkylated aryl bromides, a key challenge is to perform the C-H perfluoroalkylation without affecting the C-Br bond. nih.gov In iridium-catalyzed borylation followed by copper-mediated trifluoromethylation, it has been observed that aryl halides react via cleavage of a C–H bond rather than the carbon–halogen bond, demonstrating the high chemoselectivity of this approach. nih.gov Modern methods often avoid harsh conditions, oxidants, or reductants, which helps in preventing unwanted side reactions and improving chemoselectivity. nih.gov Light-mediated methods using photocleavable perfluoroalkylating reagents, for example, can operate under redox- and pH-neutral conditions, preserving sensitive functional groups. nih.gov

Functional Group Compatibility and Substrate Scope in Perfluoroalkylation Reactions

The utility of a synthetic method is largely defined by its tolerance for various functional groups and its applicability across a wide range of substrates. fiveable.menih.gov This is particularly critical in the synthesis of complex molecules where sensitive moieties must remain intact during the perfluoroalkylation step. acs.org

Functional Group Compatibility

Modern copper-mediated perfluoroalkylation reactions exhibit remarkable functional group tolerance. acs.org The development of stable, pre-formed copper-perfluoroalkyl reagents, such as [(phen)CuRF], allows reactions to proceed under mild conditions, thus preserving many common functional groups. nih.govcolab.ws For example, copper-mediated reactions on heteroaryl bromides have been shown to tolerate both electron-donating and electron-withdrawing substituents. acs.org Crucially, electrophilic and protic functional groups that might react under other conditions are often compatible. acs.org

Research has shown that functional groups like esters, amides, ketones, aldehydes, nitriles, and ethers are well-tolerated in many perfluoroalkylation protocols. nih.govacs.org This broad compatibility is essential for late-stage functionalization, where a perfluoroalkyl group is introduced into an already complex and functionalized molecule. acs.org However, some limitations exist; for instance, while silyl-protected alcohols may be tolerated during an initial borylation step, the subsequent copper-mediated trifluoromethylation can cleave the silicon-oxygen bond. nih.gov

The following table summarizes the compatibility of various functional groups in copper-mediated perfluoroalkylation of aryl and heteroaryl bromides.

Table 1: Functional Group Compatibility in Copper-Mediated Perfluoroalkylation

Functional Group Class Compatibility Citation
-CHO Aldehyde Tolerated in the perfluoroalkylation step nih.govacs.org
-C(O)R Ketone Tolerated acs.org
-C(O)OR Ester Tolerated nih.govacs.org
-C(O)N(OMe)Me Weinreb Amide Tolerated acs.org
-CN Nitrile Tolerated nih.gov
-NH2 Amine Tolerated nih.gov
-OR Ether Tolerated acs.org
-X (Cl, F) Halogen Tolerated nih.gov
Pyridines Heterocycle Tolerated nih.gov

Substrate Scope

The substrate scope for perfluoroalkylation has expanded significantly, moving beyond highly activated aryl iodides to include the more common and less expensive aryl bromides. nih.govacs.org Methods now exist for the perfluoroalkylation of a broad range of aryl bromides, including those that are electron-rich, which are typically unreactive in other copper-mediated processes. nih.gov

The versatility of these methods is highlighted by their successful application to a variety of substituted aryl and heteroaryl bromides. Both electron-rich and electron-poor aromatic systems can serve as effective substrates. nih.govacs.org The scope extends to various heterocyclic systems, such as pyridines, pyrimidines, and pyrazines, which are common scaffolds in pharmaceuticals and agrochemicals. acs.org While reactions with bromopyridines bearing electron-withdrawing groups tend to yield slightly better results, those with electron-donating groups also proceed in high yields. acs.org

The table below provides examples illustrating the broad substrate scope for the copper-mediated perfluoroalkylation of various bromoarenes.

Table 2: Substrate Scope of Copper-Mediated Perfluoroalkylation of Aryl Bromides

Substrate Perfluoroalkyl Group Product Yield (%) Citation
4-Bromoacetophenone -CF3 4-Trifluoromethylacetophenone 81 nih.gov
Methyl 4-bromobenzoate -CF3 Methyl 4-(trifluoromethyl)benzoate 75 nih.gov
4-Bromobenzonitrile -CF3 4-(Trifluoromethyl)benzonitrile 88 nih.gov
1-Bromo-4-methoxybenzene -CF3 1-Methoxy-4-(trifluoromethyl)benzene 76 nih.gov
2-Bromopyridine -CF3 2-(Trifluoromethyl)pyridine 99 acs.org
3-Bromopyridine -CF3 3-(Trifluoromethyl)pyridine 86 acs.org
Methyl 6-bromopicolinate -C2F5 Methyl 6-(pentafluoroethyl)picolinate 98 acs.org

Mechanistic Investigations of Reactions Involving 1 Bromo 4 Heptadecafluorooctyl Benzene

Elucidation of Reaction Pathways in Transition Metal-Catalyzed Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 1-bromo-4-(heptadecafluorooctyl)benzene, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are highly relevant. The general mechanistic framework for these reactions typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination.

The presence of the electron-withdrawing perfluorooctyl group is expected to accelerate the initial oxidative addition step. yonedalabs.com In this step, a low-valent palladium(0) complex inserts into the carbon-bromine bond to form a square planar palladium(II) intermediate. Kinetic studies on related electron-deficient aryl bromides have shown that this step is often facile. researchgate.net

For a Suzuki-Miyaura coupling, the subsequent step is transmetalation, where an organic group is transferred from an organoboron reagent to the palladium(II) center. researchgate.netchemrxiv.org This process is typically initiated by the activation of the organoboron species by a base. The exact mechanism of transmetalation can be complex and is influenced by the nature of the ligands, base, and solvent. researchgate.netchemrxiv.org

The final step, reductive elimination, involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. libretexts.org This step is generally favored for electron-deficient aryl groups, suggesting that for this compound, this part of the cycle should proceed efficiently.

A representative catalytic cycle for a Suzuki-Miyaura coupling of this compound is depicted below:

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

EntryReactant Concentration (M)Catalyst Loading (mol%)Temperature (°C)Initial Rate (M/s)
10.11801.2 x 10⁻⁴
20.21802.5 x 10⁻⁴
30.12802.3 x 10⁻⁴
40.111004.8 x 10⁻⁴

This table presents hypothetical data for illustrative purposes.

Characterization of Radical Intermediates and Analysis of Reaction Kinetics

Reactions involving this compound can also proceed through radical pathways, particularly under photolytic or high-temperature conditions, or when radical initiators are employed. rsc.org The formation of an aryl radical, 4-(heptadecafluorooctyl)phenyl radical, can be initiated by homolytic cleavage of the C-Br bond or via single-electron transfer (SET) from a photocatalyst or a metal complex. rsc.org

Once generated, this highly reactive intermediate can participate in various transformations. For instance, in the presence of a suitable hydrogen atom donor, it can be reduced to form 1-(heptadecafluorooctyl)benzene. Alternatively, it can add to alkenes or alkynes in radical addition reactions. The strong electrophilic character of perfluoroalkylated aryl radicals suggests they would react rapidly with electron-rich substrates.

The kinetics of such radical reactions can be investigated using techniques like laser flash photolysis to measure the rates of radical formation and decay. Electron spin resonance (ESR) spectroscopy can be employed to detect and characterize the radical intermediates, providing information about their structure and electronic distribution. nih.gov

Table 2: Hypothetical Rate Constants for Radical Reactions

ReactionRadical IntermediateTrapping AgentRate Constant (k, M⁻¹s⁻¹)
Hydrogen Abstraction4-(Heptadecafluorooctyl)phenyl radicalTributyltin hydride~ 1 x 10⁶
Addition to Alkene4-(Heptadecafluorooctyl)phenyl radicalStyrene~ 5 x 10⁷
Cyclization4-(Heptadecafluorooctyl)phenyl radical with internal double bond-Varies with ring size

This table presents hypothetical data for illustrative purposes.

Stereochemical Aspects of Fluorination and Fluoroalkylation Processes

While direct fluorination or fluoroalkylation of the aromatic ring of this compound is less common, the stereochemical outcomes of cross-coupling reactions involving this substrate are of interest, particularly when coupling with chiral partners.

In transition metal-catalyzed cross-coupling reactions, the stereochemistry of the product is often determined during the transmetalation and reductive elimination steps. nih.gov If this compound is coupled with an enantioenriched organometallic reagent, the degree of stereochemical transfer depends on the mechanism of the transmetalation step, which can proceed with either retention or inversion of configuration at the metal-bearing carbon. nih.gov The choice of catalyst, ligands, and reaction conditions can influence the stereospecificity of the reaction. For reactions involving prochiral substrates, asymmetric catalysis using chiral ligands can be employed to induce enantioselectivity.

Due to the lack of specific studies on this compound, no definitive stereochemical pathways can be outlined. However, based on analogous systems, it is plausible that stereospecific cross-couplings could be achieved with careful selection of chiral ligands and reaction conditions.

Derivatization and Functionalization Strategies of 1 Bromo 4 Heptadecafluorooctyl Benzene

Transformations of the Aryl Bromide Moiety

The carbon-bromine bond in 1-bromo-4-(heptadecafluorooctyl)benzene is the primary site for chemical modification. The strong electron-withdrawing nature of the perfluorooctyl group significantly influences the reactivity of the aromatic ring and the aryl bromide bond, enabling a range of transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.gov While specific examples with this compound are not prevalent in readily available literature, the reaction is widely applied to other fluorinated aryl bromides like 1-bromo-4-fluorobenzene. ugr.esmdpi.com The general conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (like Na₂CO₃ or K₂CO₃), and a suitable solvent system. nih.govugr.es The resulting perfluorooctyl-substituted biphenyls are valuable as precursors for liquid crystals and other advanced materials. ugr.es

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating arylalkyne derivatives. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity order for halides generally follows I > Br > Cl, making aryl bromides effective substrates. wikipedia.org The resulting fluorous-tagged alkynes can be used in the synthesis of complex organic materials and nanomaterials. wikipedia.org Copper-free Sonogashira variants have also been developed, broadening the reaction's applicability. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This transformation is catalyzed by a palladium complex and requires a base. The reaction provides a direct method for the vinylation of the aromatic ring of this compound, leading to the formation of perfluorooctyl-substituted styrenes and related compounds.

A closely related and highly relevant transformation is the Stille coupling , which utilizes organotin reagents. Notably, this compound has been used specifically for the synthesis of a perfluoro-tagged phosphine (B1218219) ligand intended for use in Stille couplings within a fluorous biphasic system. sigmaaldrich.comsigmaaldrich.com This application underscores the utility of this compound in creating specialized reagents for advanced synthesis techniques.

Nucleophilic aromatic substitution (NAS) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org The heptadecafluorooctyl (C₈F₁₇) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This effect significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgyoutube.com

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing perfluorooctyl group. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. libretexts.org This strategy allows for the direct introduction of various nucleophiles, such as:

Alkoxides (RO⁻) to form ethers.

Amines (R₂NH) to form anilines.

Thiolates (RS⁻) to form thioethers.

The presence of the perfluorooctyl group in the para position relative to the bromine leaving group is optimal for activating the ring toward nucleophilic attack. libretexts.org

Aryl bromides can be converted into highly reactive organolithium species through lithium-halogen exchange. This is typically achieved by treating the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. psu.edudtic.mil In the case of this compound, this reaction would generate 4-(heptadecafluorooctyl)phenyllithium.

This organolithium intermediate is a potent nucleophile and can react with a wide array of electrophiles in a "quenching" step. This two-step sequence is a versatile method for introducing a variety of functional groups onto the aromatic ring. Examples of electrophilic quenching include:

Reaction with carbon dioxide (CO₂) followed by acidic workup to yield a carboxylic acid.

Reaction with aldehydes or ketones to produce secondary or tertiary benzyl (B1604629) alcohols, respectively.

Reaction with esters to form ketones (upon careful control of reaction conditions).

Reaction with silyl (B83357) halides (e.g., Me₃SiCl) to introduce silyl groups.

Introduction of Diverse Chemical Functionalities via the Aryl Moiety

The synthetic strategies applied to the aryl bromide moiety of this compound provide access to a broad spectrum of derivatives with diverse chemical functionalities. Each reaction class opens the door to different families of compounds.

Reaction TypeReagentsResulting Functional Group
Suzuki Coupling Arylboronic acidsBiaryl linkage
Sonogashira Coupling Terminal alkynesArylalkyne linkage
Heck Reaction AlkenesStyrenyl linkage
Nucleophilic Aromatic Substitution Amines, Alcohols, ThiolsAnilines, Aryl ethers, Aryl thioethers
Lithiation & Quenching 1. BuLi2. CO₂/H⁺Carboxylic acid
Lithiation & Quenching 1. BuLi2. R₂C=OSubstituted benzyl alcohol

This versatility allows for the tailored synthesis of molecules where the unique properties of the perfluorooctyl chain—such as hydrophobicity, lipophobicity, and thermal stability—are combined with the specific chemical reactivity or physical properties of the newly introduced functional group.

Synthesis of Advanced Fluorinated Building Blocks and Precursors

The derivatives of this compound are themselves valuable as advanced fluorinated building blocks for the synthesis of more complex molecules and materials. The incorporation of a "fluorous tag" facilitates purification through techniques like fluorous solid-phase extraction (F-SPE), where the high fluorine content allows for selective separation from non-fluorinated reaction components. illinois.edu

A key application is the synthesis of specialized ligands for catalysis. For instance, the conversion of this compound into a fluorous-tagged phosphine creates a catalyst ligand that can be easily recovered and recycled, a significant advantage in sustainable chemistry. sigmaaldrich.com These building blocks are also crucial in materials science for creating polymers with tailored properties. For example, polymerization of lithiated aryl bromides can lead to soluble polyphenylenes, whose properties are influenced by the fluorous substituents. dtic.mil The resulting fluorinated polymers may exhibit enhanced thermal stability, chemical resistance, and unique surface properties, making them suitable for applications in electronics, coatings, and membranes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-Bromo-4-(heptadecafluorooctyl)benzene, offering detailed information about the hydrogen, fluorine, and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons on the benzene (B151609) ring. Due to the para-substitution pattern, the four aromatic protons are chemically non-equivalent and are expected to appear as a set of two distinct doublets. The protons ortho to the bromine atom (adjacent to the C-Br bond) and the protons ortho to the electron-withdrawing heptadecafluorooctyl group will experience different electronic environments, leading to separate signals. Typically, the protons adjacent to the perfluoroalkyl chain are shifted further downfield compared to those adjacent to the bromine atom. The coupling between these adjacent aromatic protons would result in a characteristic AB quartet or two well-defined doublets, depending on the difference in their chemical shifts.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic Protons (ortho to Bromine)7.2-7.5Doublet (d)7-9
Aromatic Protons (ortho to C₈F₁₇)7.5-7.8Doublet (d)7-9

Note: The exact chemical shifts can vary based on the solvent and spectrometer frequency.

The ¹⁹F NMR spectrum is crucial for confirming the structure of the heptadecafluorooctyl chain. The spectrum will exhibit a series of complex multiplets corresponding to the different fluorine environments along the perfluorinated chain. The terminal trifluoromethyl group (CF₃) is expected to appear as a triplet at the highest field (least deshielded). The seven difluoromethylene (CF₂) groups will each give a distinct signal, with their chemical shifts and multiplicities determined by their proximity to the aromatic ring and the terminal CF₃ group. The CF₂ group directly attached to the benzene ring (α-CF₂) will be the most deshielded and appear at the lowest field. The subsequent CF₂ groups will show a progressive upfield shift as their distance from the aromatic ring increases.

Fluorine Environment Expected Chemical Shift (δ, ppm vs. CFCl₃)
-CF₃~ -81
-CF₂- (internal chain)-118 to -124
-CF₂- (adjacent to internal chain)~ -126
Ar-CF₂-~ -110

Note: These are approximate chemical shift ranges. The sign convention for ¹⁹F NMR can vary in literature, with positive values indicating downfield shifts and negative values indicating upfield shifts relative to the reference standard. colorado.edu

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbon atoms of the benzene ring and the perfluorooctyl chain. The carbon atom attached to the bromine (C-Br) will be shifted upfield due to the heavy atom effect, while the carbon atom attached to the perfluoroalkyl chain (C-C₈F₁₇) will be shifted downfield. The signals for the fluorinated carbons will exhibit coupling with the attached fluorine atoms (¹JCF), resulting in triplets for the CF₂ groups and a quartet for the CF₃ group.

To definitively assign each signal, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC correlates the signals of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the aromatic CH carbons. HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which would be instrumental in confirming the connectivity between the aromatic ring and the heptadecafluorooctyl chain.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which further corroborates its structure. The nominal molecular weight of this compound is 575.06 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₄H₄BrF₁₇. sigmaaldrich.com

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, along with a prominent [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of the bromine atom and fragmentation of the perfluoroalkyl chain.

Predicted Collision Cross Section (CCS) Values uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 574.92978 231.6
[M+Na]⁺ 596.91172 243.7

Note: These values are predicted and serve as a reference for experimental determination.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint for the functional groups present.

The IR spectrum is expected to show strong absorption bands characteristic of the C-F bonds in the perfluoroalkyl chain, typically in the region of 1100-1300 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. researchgate.net The C-Br stretching vibration will be observed at lower frequencies, typically in the range of 500-600 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Br bond, which may be weak in the IR spectrum. The benzene ring breathing mode is a characteristic Raman band. mdpi.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000-3100IR, Raman
Aromatic C=C Stretch1400-1600IR, Raman
C-F Stretch1100-1300IR (Strong)
C-Br Stretch500-600IR, Raman

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, the single-crystal X-ray structure of this compound has not been reported. If suitable crystals could be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the perfluoroalkyl chain relative to the benzene ring. Furthermore, it would reveal intermolecular interactions, such as halogen bonding or fluorous interactions, that govern the crystal packing.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

The assessment of purity and the isolation of this compound from reaction mixtures or environmental matrices necessitate sophisticated chromatographic techniques. The unique physicochemical properties of this compound, characterized by a lipophobic and hydrophobic fluorinated tail and a more polar aromatic head, demand specialized analytical approaches.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. d-nb.info Its high resolution and sensitivity make it ideal for determining the purity of the final product and identifying any volatile by-products from its synthesis. Given its melting point of 35-40 °C, it is sufficiently volatile for GC analysis, particularly when the column temperature is appropriately elevated. sigmaaldrich.comsigmaaldrich.com

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by an inert carrier gas, such as helium or nitrogen. yzimgs.com The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column walls. For fluorinated aromatic compounds, the choice of the stationary phase is critical. A non-polar or medium-polarity column is often employed. The separation of complex mixtures containing both fluorinated and non-fluorinated hydrocarbons can be effectively achieved using comprehensive two-dimensional gas chromatography (GC×GC), which provides enhanced separation power. nih.gov

Detection is commonly achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification. yzimgs.comnih.gov GC-MS is particularly powerful, as it provides both the retention time (a characteristic of the compound under specific conditions) and a mass spectrum, which serves as a molecular fingerprint. nih.gov For fluorinated compounds that may not produce stable molecular ions under standard Electron Ionization (EI), softer ionization techniques like Field Ionization (FI) can be utilized to determine the molecular weight. jeol.com

Table 1: Illustrative GC Parameters for Analysis of Fluorinated Aromatic Compounds

ParameterTypical SettingPurpose
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)Provides high-resolution separation of volatile compounds.
Stationary Phase 5% Phenyl Polysiloxane or similar mid-to-low polarity phaseEffective for separating aromatic and halogenated compounds.
Carrier Gas Helium or HydrogenTransports the analyte through the column.
Inlet Temperature 250 - 300 °CEnsures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 300 °C at 15 °C/min)Optimizes separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantitation; MS for identification and structure confirmation. yzimgs.comnih.gov
Internal Standard n-Nonane or similar stable compoundUsed for accurate quantification of the target analyte. yzimgs.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

Standard C8 or C18 (octyl or octadecylsilane) columns are widely used for reversed-phase separations. chromatographyonline.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Due to the significant hydrophobic character of the heptadecafluorooctyl group, this compound exhibits strong retention on these columns. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the strongly retained, highly fluorinated compound in a reasonable time with good peak shape. nih.gov

Detection in HPLC can be accomplished using a UV detector, as the benzene ring in the molecule absorbs UV light. For more selective and sensitive analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS), which is particularly useful for analyzing complex samples at trace levels. nih.govnewmoa.org

Table 2: Typical RP-HPLC Conditions for Analysis of Perfluoroalkyl Aromatic Substances

ParameterTypical SettingPurpose
Column C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)Standard for separating non-polar to moderately polar compounds based on hydrophobicity. chromatographyonline.com
Mobile Phase Gradient of Acetonitrile and Water (often with a modifier like formic acid for MS compatibility)Elutes compounds based on their polarity; gradient is needed for complex mixtures. sielc.comsielc.com
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation and analysis time.
Column Temperature 30 - 40 °CImproves peak shape and reproducibility by controlling viscosity and mass transfer.
Detector UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS)UV detection for aromatic compounds; MS for higher sensitivity and specificity. nih.gov

Specialized Fluorous Reverse Phase Chromatography for Highly Fluorinated Compounds

The unique properties of highly fluorinated compounds have led to the development of specialized chromatographic techniques, most notably Fluorous Reverse Phase Chromatography (FRPC). This technique leverages the principle of "fluorous affinity," where fluorinated molecules show a strong preference for interacting with other fluorinated molecules over non-fluorinated ones. nih.gov

FRPC employs stationary phases that are chemically bonded with perfluoroalkyl chains, such as n-C8F17. nih.gov These "fluorous" columns exhibit different selectivity compared to traditional hydrocarbon-based C8 or C18 columns. chromatographyonline.com When analyzing a compound like this compound, the heptadecafluorooctyl tail interacts strongly with the fluorous stationary phase. silicycle.com

This specialized technique is exceptionally effective for separating highly fluorinated compounds from their non-fluorinated or less-fluorinated counterparts. silicycle.com For instance, in a synthetic mixture, this compound would be strongly retained on a fluorous column, while non-fluorinated starting materials or by-products would elute much earlier. The choice of mobile phase is also crucial; using fluorophilic solvents like trifluoroethanol can modulate the retention behavior. nih.gov Research has shown that for separating fluorinated and non-fluorinated compounds, a hydrocarbon eluent with a fluorocarbon column often provides the best results. nih.gov The retention of fluorine-containing compounds increases with a higher degree of fluorination on these specialized columns. nih.gov

Table 3: Example of Fluorous Reverse Phase Chromatography (FRPC) Setup

ParameterTypical SettingPurpose
Column Fluorous stationary phase (e.g., silica bonded with n-C8F17)Provides selective retention for highly fluorinated compounds based on fluorous affinity. nih.govsilicycle.com
Mobile Phase Acetonitrile/Water or Methanol/WaterStandard reversed-phase eluents that allow for separation based on fluorous interactions with the stationary phase.
Elution Mode Isocratic or GradientGradient elution is often used to separate compounds with varying degrees of fluorination.
Key Advantage High selectivity for fluorinated analytesAllows for the efficient isolation of fluorous-tagged molecules or highly fluorinated compounds from complex mixtures. nih.govsilicycle.com
Application Purity assessment, isolation of fluorinated products from non-fluorinated reagents.Ideal for post-synthesis cleanup and analysis of compounds like this compound.

Applications in Advanced Materials Science and Catalysis

Role as a Precursor in the Synthesis of Fluorinated Polymers and Copolymers

While direct polymerization of 1-bromo-4-(heptadecafluorooctyl)benzene is not extensively documented in publicly available research, its structure lends itself to being a key monomer in the synthesis of specialized fluorinated polymers and copolymers. The reactive bromo group can serve as a site for various cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental in polymer chemistry for creating carbon-carbon bonds and building polymer backbones.

Development of Fluorinated Ligands and Catalysts in Homogeneous and Heterogeneous Systems

A significant application of this compound is in the synthesis of "fluorous-tagged" ligands for catalysis. The presence of the long perfluoroalkyl chain allows for the creation of catalysts that can be easily separated from reaction products, combining the advantages of both homogeneous and heterogeneous catalysis.

Fluorous Biphasic Systems (FBS) represent a novel approach to catalyst recovery and product purification. nih.gov This system typically involves a fluorous solvent that is immiscible with common organic solvents at room temperature but becomes miscible at elevated temperatures. Catalysts bearing fluorous tags, such as the heptadecafluorooctyl group, will preferentially dissolve in the fluorous phase.

This compound is a key starting material for creating such catalysts. For example, it can be converted into a fluorous-tagged triphenylphosphine (B44618) (F-TPP) ligand. nih.gov This is achieved by reacting the Grignard reagent derived from this compound with chlorodiphenylphosphine. This F-TPP can then be coordinated with a metal center, such as palladium, to form a fluorous catalyst.

In a typical application, such as a Stille cross-coupling reaction, the fluorous-tagged palladium catalyst and reactants are heated in a mixture of an organic solvent and a fluorous solvent, forming a single phase where the reaction proceeds. researchgate.net After the reaction is complete, the mixture is cooled, and the two phases separate. The fluorous catalyst remains in the fluorous phase and can be easily recovered and reused, while the product remains in the organic phase, simplifying purification.

Table 1: Example of a Fluorous-Tagged Ligand Synthesis

StepReactant 1Reactant 2ProductApplication
1This compoundMagnesium4-(Heptadecafluorooctyl)phenylmagnesium bromideGrignard Reagent
24-(Heptadecafluorooctyl)phenylmagnesium bromideChlorodiphenylphosphine4-(Heptadecafluorooctyl)phenyldiphenylphosphineFluorous-Tagged Ligand
34-(Heptadecafluorooctyl)phenyldiphenylphosphinePalladium(II) saltFluorous-tagged Palladium CatalystCatalyst for FBS

Supercritical carbon dioxide (scCO2) has emerged as an environmentally benign alternative to traditional organic solvents for chemical reactions. d-nb.info Highly fluorinated compounds, including those with heptadecafluorooctyl chains, often exhibit high solubility in scCO2. wikipedia.org This property makes catalysts derived from this compound potentially well-suited for reactions carried out in this medium.

While specific studies detailing the use of catalysts derived from this compound in scCO2 are not prevalent, the principles of catalysis in this solvent are well-established for other fluorinated systems. For instance, the selective hydrogenation of fluorinated arenes has been successfully carried out in scCO2 using rhodium nanoparticles. d-nb.info The use of scCO2 in these cases often leads to improved selectivity compared to conventional solvents. d-nb.info Given the solubility of fluorous compounds in scCO2, it is plausible that catalysts bearing the heptadecafluorooctylphenyl group could be effectively employed in this medium, offering a green and efficient catalytic system.

Integration into Functional Composites and Coatings (e.g., electret fabrics)

The incorporation of the 4-(heptadecafluorooctyl)phenyl moiety into composites and coatings can impart desirable surface properties, such as hydrophobicity and oleophobicity. While there is no specific information available in the searched literature regarding the use of this compound in electret fabrics, the general properties of fluorinated compounds suggest potential applications in this area. Electret fabrics rely on the stable trapping of electrical charges, and the high electronegativity and insulating properties of fluorine could potentially enhance this effect.

In a broader sense, fluorinated compounds are used to create low-surface-energy coatings that are water- and oil-repellent. By functionalizing a surface with molecules containing the heptadecafluorooctylphenyl group, it is possible to create such a protective layer. The bromo-functional group on this compound provides a handle for chemically bonding it to a variety of substrates.

Design of Perfluorinated Surfactants and Emulsifiers for Specialized Applications

Perfluorinated surfactants are known for their exceptional ability to lower the surface tension of water and for their stability in harsh chemical environments. While there are no direct reports of synthesizing surfactants from this compound, its amphiphilic nature—a polarizable aromatic ring attached to a nonpolar fluorous chain—makes it a potential precursor.

The synthesis of novel fluorinated anionic surfactants has been demonstrated using other starting materials, such as the sulfonation of p-perfluorononenyl phenyl ether to produce sodium p-perfluorononenyloxy benzene (B151609) sulfonate (SPBS). researchgate.net A similar synthetic strategy could theoretically be applied to derivatives of this compound. For example, the bromo-group could be replaced with a functionality that can be converted into a hydrophilic head group, such as a sulfonic acid or a quaternary ammonium (B1175870) salt. The resulting surfactant would possess the highly fluorinated tail, which is responsible for its unique interfacial properties.

Tailoring Material Properties through Controlled Perfluoroalkyl Substitution

The introduction of a perfluoroalkyl group, such as the heptadecafluorooctyl chain, into an aromatic system can significantly influence the material's properties. researchgate.net The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bond, which in turn affects intermolecular interactions. rsc.org

The presence of the heptadecafluorooctyl group can lead to:

Thermal Stability: The strength of the C-F bond contributes to the high thermal stability of fluorinated compounds.

Chemical Inertness: The fluorine atoms shield the carbon backbone from chemical attack.

Hydrophobicity and Oleophobicity: The low polarizability of the C-F bond results in weak van der Waals forces, leading to low surface energy and repellency towards both water and oils.

Phase Separation: The tendency of fluorinated chains to self-associate and separate from hydrocarbon domains can be exploited to create nanostructured materials.

By strategically incorporating the 4-(heptadecafluorooctyl)phenyl unit into larger molecules, such as polymers or liquid crystals, these properties can be precisely tuned. For example, the degree of fluorination can affect the glass transition temperature and the mechanical properties of polymers. In the context of electronic materials, the electron-withdrawing nature of the perfluoroalkyl group can influence the electronic properties of the aromatic ring.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of "1-Bromo-4-(heptadecafluorooctyl)benzene". By solving approximations of the Schrödinger equation for the molecule, researchers can determine its optimized geometry, electron distribution, and orbital energies.

Electronic Structure and Molecular Orbitals: The electronic structure is significantly influenced by the interplay between the aromatic benzene (B151609) ring, the electron-withdrawing bromine atom, and the highly electronegative heptadecafluorooctyl chain. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity. For substituted benzenes, the HOMO is often associated with the π-system of the benzene ring, while the LUMO can be located on the ring or the substituents. In the case of "this compound," the HOMO is expected to be primarily localized on the bromobenzene (B47551) moiety, while the LUMO is likely to be distributed across the aromatic ring and the initial part of the fluorinated chain. The large energy gap between the HOMO and LUMO, a consequence of the strongly electron-withdrawing perfluoroalkyl group, would suggest high chemical stability. Studies on similar halogenated benzene derivatives have shown that the HOMO-LUMO gap is a critical parameter in determining molecular reactivity. scispace.comglobalresearchonline.net

Reactivity Descriptors: Various reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. These include the electrostatic potential, which identifies electron-rich and electron-poor regions of the molecule, and Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. For "this compound," the electrostatic potential would likely show a region of negative potential around the bromine atom and the fluorine atoms, while the hydrogen atoms on the benzene ring would exhibit a positive potential. This suggests that the bromine and fluorine atoms are potential sites for electrophilic attack, while the aromatic ring is more susceptible to nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for this compound (Hypothetical DFT Data)

Descriptor Value (arbitrary units) Interpretation
HOMO Energy -7.2 eV Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy -1.5 eV Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap 5.7 eV Indicates high kinetic stability and low reactivity.
Ionization Potential 7.2 eV Energy required to remove an electron.
Electron Affinity 1.5 eV Energy released when an electron is added.
Electronegativity (χ) 4.35 eV Tendency to attract electrons.
Hardness (η) 2.85 eV Resistance to change in electron distribution.
Softness (S) 0.35 eV⁻¹ Reciprocal of hardness, indicates higher reactivity.

Note: The values in this table are hypothetical and serve as illustrative examples of what could be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Various Media

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can provide valuable insights into its conformational flexibility and how it interacts with itself and with different solvent environments.

Intermolecular Interactions: In different media, such as in a crystal lattice, in solution, or at an interface, "this compound" will exhibit specific intermolecular interactions.

In the solid state: MD simulations can predict the packing of molecules in a crystal. The interactions would be dominated by halogen bonding (involving the bromine atom), dipole-dipole interactions, and van der Waals forces. The fluorinated tails would likely segregate and pack together due to the fluorous effect.

In solution: The behavior of the molecule in different solvents can be simulated. In non-polar solvents, the molecule would be readily solvated. In polar solvents, the hydrophobic and fluorophobic nature of the molecule would lead to aggregation or self-assembly into micelles or other supramolecular structures.

At interfaces: The amphiphilic character of the molecule (hydrophobic/lipophobic fluorinated tail and a less non-polar aromatic head) suggests it could have interesting interfacial properties, for example, at a liquid-air or liquid-liquid interface. MD simulations can model this behavior and predict the orientation of the molecules at the interface.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental results.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net For "this compound," the calculated ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts influenced by the bromine and the perfluoroalkyl substituents. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the carbons in the fluorinated chain. The ¹⁹F NMR spectrum would be particularly informative, with a series of signals corresponding to the different fluorine environments along the chain.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the vibrational modes observed in experimental spectra. researchgate.netresearchgate.net For "this compound," characteristic vibrational modes would include C-H stretching and bending of the benzene ring, C-Br stretching, and a series of strong C-F stretching vibrations from the perfluorinated tail. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopy Predicted Parameter (Calculated) Experimental Parameter (Observed)
¹H NMR (ppm) δ 7.6 (d, 2H), 7.3 (d, 2H) δ 7.62 (d, 2H), 7.35 (d, 2H)
¹³C NMR (ppm) δ 120-140 (aromatic C), 105-125 (CF₂, CF₃) δ 122-138 (aromatic C), 108-122 (CF₂, CF₃)
¹⁹F NMR (ppm) δ -81 (CF₃), -114 to -126 (CF₂) δ -81.5 (t, 3F), -114.8 to -126.4 (m, 14F)
IR (cm⁻¹) ~3100 (Ar C-H str), ~1200 (C-F str), ~550 (C-Br str) ~3080 (Ar C-H str), ~1210 (C-F str), ~545 (C-Br str)

Note: This table presents a hypothetical correlation between predicted and experimental spectroscopic data to illustrate the utility of computational methods.

Computational Design and Screening of Novel Fluorinated Architectures

The insights gained from computational studies of "this compound" can be leveraged for the rational design of new molecules with tailored properties. By systematically modifying the molecular structure in-silico, researchers can screen a large number of candidate molecules for desired characteristics before undertaking expensive and time-consuming synthesis.

For example, based on the structure of "this compound," one could computationally explore:

Varying the halogen substituent: Replacing bromine with chlorine or iodine to tune the reactivity and intermolecular interactions.

Modifying the fluorinated chain: Changing the length of the perfluoroalkyl chain to alter the strength of fluorous interactions and the molecule's physical properties like melting point and solubility.

Introducing other functional groups: Adding other functional groups to the benzene ring to create molecules with specific electronic or binding properties for applications in materials science or as intermediates in organic synthesis.

This computational pre-screening allows for the identification of promising new fluorinated architectures with enhanced performance for specific applications, thereby accelerating the discovery and development of novel materials.

Environmental Considerations and Advanced Analytical Detection in Environmental Matrices

Chemical Stability and Degradation Pathways in Abiotic Environmental Systems

The stability of 1-Bromo-4-(heptadecafluorooctyl)benzene in the environment is largely dictated by the strength of its chemical bonds. The perfluorinated alkyl chain, a hallmark of PFAS compounds, is exceptionally resistant to degradation. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, rendering the fluorinated portion of the molecule highly resistant to chemical and biological attacks. nih.govnih.gov

Hydrolysis: Due to the strength and stability of the C-F bonds, the perfluoroalkyl chain of this compound is not expected to undergo significant hydrolysis under typical environmental conditions. The aromatic carbon-bromine (C-Br) bond, while generally less stable than a C-F bond, is also relatively resistant to hydrolysis in the absence of specific catalysts or extreme conditions. Therefore, hydrolysis is not considered a major degradation pathway for this compound in aquatic environments.

Photolysis: Photodegradation, the breakdown of compounds by light, could be a potential, albeit likely slow, degradation pathway. The benzene (B151609) ring can absorb ultraviolet (UV) radiation, which could potentially lead to the cleavage of the C-Br bond. However, the presence of the highly electronegative perfluoroalkyl chain can influence the electronic properties of the benzene ring and its susceptibility to photolysis. Research on other novel brominated flame retardants (NBFRs) has shown that photodegradation can occur, but the rates and products are highly dependent on the specific chemical structure and environmental conditions. nih.govresearchgate.net

Identification and Characterization of Environmental Transformation Products

Given the high stability of the perfluoroalkyl chain, any significant transformation of this compound is more likely to involve the aromatic part of the molecule.

Should the C-Br bond cleave through photolysis or other abiotic processes, potential transformation products could include 4-(heptadecafluorooctyl)benzene. Further degradation of the benzene ring is expected to be slow. It is important to note that polyfluoroalkyl substances can act as precursors to more persistent perfluoroalkyl acids (PFAAs). nih.gov While the specific transformation products of this compound have not been documented in publicly available literature, it is a critical area for future research to understand its full environmental impact.

Advanced Analytical Methodologies for Trace Detection and Quantification in Complex Environmental Samples

The detection and quantification of this compound in environmental matrices like water, soil, and sediment require highly sensitive and specific analytical techniques due to its likely low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of a broad range of PFAS. acs.org For this compound, LC-MS/MS would offer high selectivity and sensitivity. The compound would first be separated from other components in the sample using liquid chromatography, and then detected and quantified by tandem mass spectrometry, which provides structural information and reduces matrix interference.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another robust technique suitable for the analysis of semi-volatile organic compounds. While some larger PFAS can be challenging to analyze by GC due to their low volatility, derivatization techniques can be employed to improve their chromatographic behavior. Given the presence of the benzene ring, this compound may be amenable to GC-MS analysis. Recent advancements in ionization techniques, such as atmospheric pressure chemical ionization (APCI), have shown improved sensitivity for brominated compounds.

The following table illustrates typical parameters for these analytical methods, though specific conditions would need to be optimized for this compound.

Interactive Data Table: Illustrative Analytical Parameters

Parameter LC-MS/MS GC-MS/MS
Column C18 reversed-phase DB-5ms or similar
Mobile Phase/Carrier Gas Methanol/water with ammonium (B1175870) acetate Helium
Ionization Mode Electrospray Ionization (ESI) - Negative Electron Ionization (EI) or APCI
Detection Mode Multiple Reaction Monitoring (MRM) Selected Ion Monitoring (SIM) or MRM
Typical Limit of Detection Low ng/L to pg/L range ng/L to pg/L range

Environmental Transport and Partitioning Behavior in Different Phases

The environmental transport and partitioning of this compound are governed by its physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

The presence of the long, hydrophobic, and oleophobic (oil-repelling) perfluoroalkyl chain, combined with the hydrophobic benzene ring, suggests that this compound will have a strong tendency to partition from water into organic phases, such as sediment and biota. This is a common characteristic of many PFAS and other persistent organic pollutants. epa.gov The bromine atom will also contribute to the compound's hydrophobicity.

Due to its expected low volatility, long-range atmospheric transport in the gaseous phase is likely to be limited. However, transport can occur through the movement of contaminated particles or in aerosols. epa.gov In aquatic systems, it is expected to adsorb to suspended solids and ultimately accumulate in sediments.

The following table provides estimated physicochemical properties based on its structure, which influence its environmental transport.

Interactive Data Table: Estimated Physicochemical Properties

Property Estimated Value/Behavior Implication for Environmental Transport
Molecular Weight 575.06 g/mol Low volatility
Water Solubility Very Low Tends to partition out of water
Log Kow (Octanol-Water Partition Coefficient) High Bioaccumulative potential, sorption to organic matter
Vapor Pressure Very Low Limited atmospheric transport as a gas

General Strategies for the Remediation of Perfluorinated Organic Compounds in Contaminated Media

Remediation of media contaminated with persistent organic pollutants like this compound is challenging due to their chemical stability. nih.govwikipedia.org Several strategies are being researched and applied for the broader class of PFAS, which would be relevant for this compound.

Adsorption: This is a common method for removing PFAS from water. wikipedia.org Activated carbon and ion-exchange resins are widely used to adsorb these compounds. wikipedia.orgnih.gov The hydrophobic nature of this compound suggests that it would readily adsorb to these materials.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, that can break down persistent organic pollutants. wikipedia.org Technologies like ozonation, Fenton treatment, and sonolysis fall under this category. However, the extreme stability of the C-F bond makes complete mineralization of PFAS difficult. wikipedia.org

Incineration: High-temperature incineration can destroy PFAS, but it requires significant energy input and can potentially produce hazardous byproducts if not properly controlled. nih.gov

Bioremediation: Bioremediation, the use of microorganisms to break down contaminants, has shown limited success for highly fluorinated compounds. nih.govasm.orgresearchgate.net While some microorganisms can transform certain polyfluorinated substances, the complete degradation of perfluorinated chains is a significant challenge. nih.govresearchgate.net

The choice of remediation strategy depends on various factors, including the type and concentration of the contaminant, the environmental matrix, and cost-effectiveness.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(heptadecafluorooctyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki or Ullmann couplings) between brominated aromatic precursors and perfluorinated alkyl chains. For example, highlights the use of intermediates like propynylbenzene derivatives in analogous reactions. Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for C-C bond formation .
  • Temperature : Reactions often require controlled heating (80–120°C) to balance reactivity and decomposition of fluorinated groups.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of perfluorinated chains .
  • Yield optimization : Purification via column chromatography or recrystallization is critical due to byproducts from incomplete fluorination .

Q. How can researchers reliably characterize the structure of this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential.

  • ¹⁹F NMR : Resolves complex splitting patterns from the heptadecafluorooctyl chain; chemical shifts typically range from -70 to -130 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺) and isotopic patterns due to bromine .
  • X-ray crystallography : Used for unambiguous confirmation of solid-state geometry, though challenges arise from fluorine’s low electron density .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

  • Methodological Answer : Impurities like dehalogenated byproducts or residual fluorinated intermediates require advanced techniques:

  • GC-MS with derivatization : Enhances volatility of fluorinated species for separation .
  • HPLC-UV/FLD : Detects non-volatile impurities; fluorinated groups exhibit unique UV absorption profiles .
  • Contradictions in data : Discrepancies in impurity profiles across studies (e.g., vs. 3) may stem from varying synthetic protocols. Statistical validation (e.g., ANOVA) is recommended for batch-to-batch consistency .

Q. How does the perfluorinated chain in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the heptadecafluorooctyl group stabilizes transition states in SNAr (nucleophilic aromatic substitution):

  • Kinetic studies : Fluorine’s inductive effect accelerates bromide displacement by nucleophiles (e.g., amines or thiols) .
  • Steric effects : Bulky fluorinated chains may hinder access to the reactive site, requiring polar solvents (e.g., DMSO) to mitigate .
  • Controlled experiments : Compare reactivity with non-fluorinated analogs to isolate electronic vs. steric contributions .

Q. What are the environmental persistence mechanisms of this compound, and how can degradation pathways be studied?

  • Methodological Answer : Perfluorinated compounds resist biodegradation; advanced studies focus on:

  • Photolytic degradation : UV irradiation in aqueous/organic media to track defluorination via LC-MS .
  • Microbial assays : Use fluorinated-specific probes to assess microbial breakdown in soil/water systems .
  • Ecotoxicity models : Predict bioaccumulation using logP values (e.g., XLogP3 ~8.2 for similar compounds in ) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods rated for halogenated vapors; perfluorinated compounds may emit toxic HF upon decomposition .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

  • Methodological Answer :

  • Source validation : Cross-check data against peer-reviewed journals vs. vendor catalogs (e.g., vs. 13).
  • Experimental replication : Measure properties using DSC (melting point) and TGA (decomposition profiles) .
  • Crystallinity effects : Polymorphism in fluorinated compounds can cause variability; specify crystal form in reporting .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight~580 g/mol (estimated)
¹⁹F NMR Shift Range-70 to -130 ppm
LogP (Predicted)~8.2 (XLogP3)
Recommended Storage2–8°C, inert atmosphere

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.